methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 4-chlorobenzoyl imino group and a methyl ester at the 3-position. Its Z-configuration at the imine bond and dihydrobenzothiazole scaffold confer unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-3-8-14-15(9-11)25-18(21(14)10-16(22)24-2)20-17(23)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGOECBAQWBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-chlorobenzoyl chloride in the presence of a base, followed by esterification with methyl acetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits a range of biological activities that make it a valuable compound in drug development:
- Antimicrobial Properties:
- Anticancer Potential:
-
Enzyme Inhibition:
- The compound can inhibit certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, making it a candidate for therapeutic applications in conditions where enzyme inhibition is beneficial.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Chemistry:
- Nanotechnology:
Case Studies and Research Findings
Numerous studies have investigated the properties and applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
The target compound shares structural motifs with several benzothiazole derivatives, differing primarily in substituents and functional groups. Key analogues include:
Table 1: Substituent and Molecular Weight Comparison
Physical-Chemical Properties
- Melting Points :
- Stability: The amino-thiazole derivative is stabilized by N–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds, forming R₂²(8) and R₂²(22) motifs. π-π interactions (3.54 Å) further enhance crystal packing .
Research Findings and Implications
- Structural Insights: Hydrogen-bonding patterns in amino-thiazole derivatives provide a template for designing stable crystalline forms of the target compound.
- Synthetic Efficiency : The three-component reaction in offers a scalable route for analogues with complex substituents.
Biological Activity
Methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, a compound in the benzothiazole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and other notable biological effects.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities. The presence of the 4-chlorobenzoyl group is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against human lymphoma cell lines (U937) and breast cancer cell lines (MCF-7).
- Mechanism of Action : It was found to induce apoptosis through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death.
- Selectivity : Structure–activity relationship (SAR) studies indicated that the presence of the benzothiazole moiety enhances selectivity and potency against cancer cells.
Research Findings
A study reported that compounds similar to this compound exhibited promising IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, demonstrating significant anticancer activity compared to controls .
Other Biological Activities
In addition to anticancer properties, benzothiazole derivatives have shown a range of biological activities:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Antifungal Activity : Certain compounds within this class have been evaluated for their antifungal properties.
- Antiprotozoal Activity : Studies indicate potential effectiveness against protozoan infections .
Table of Biological Activities
Case Study 1: Anticancer Mechanism
In a detailed investigation of this compound, researchers observed that the compound could activate caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to untreated controls.
Case Study 2: SAR Analysis
A series of benzothiazole derivatives were synthesized and analyzed for their anticancer activity. The presence of specific functional groups was correlated with enhanced activity against U937 cells. The study concluded that modifications to the benzothiazole structure could significantly impact biological efficacy.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | HCl/EtOH, reflux, 8 h | 65–70 | 97 | |
| Recrystallization | Methanol, slow evaporation | – | ≥99 |
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration of the imino group). For example, torsion angles (O1–C8–C7–C9 = 8.3°) confirm equatorial orientation of substituents .
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at 1611 cm⁻¹ (C=N stretch) and 1333 cm⁻¹ (C–N stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions in proposed reaction mechanisms leading to unexpected byproducts, such as benzothiazinones instead of benzothiazepines?
Methodological Answer:
Contradictions arise from competing cyclization pathways. To resolve:
- Mechanistic Replication : Repeat reactions under controlled conditions (e.g., anhydrous HCl vs. aqueous acid). For example, β-aroylacrylic acids may favor 1,4-benzothiazin-3-ones over seven-membered benzothiazepines due to steric constraints .
- Analytical Cross-Validation : Combine LC-MS (to detect intermediates) with X-ray diffraction (to confirm crystalline products). In one study, X-ray analysis revealed a one-dimensional chain structure stabilized by N–H⋯O hydrogen bonds, ruling out benzothiazepine formation .
- Computational Modeling : Use DFT calculations to compare thermodynamic stability of possible products.
Advanced: What strategies are employed to enhance the biological activity of this compound through structural modifications, particularly in the benzothiazole and imino regions?
Methodological Answer:
- Substituent Engineering :
- Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., nitro at C6) to improve electrophilic reactivity. Derivatives with 5-nitrothiazolyl groups show enhanced antifungal activity .
- Imino Group : Replace 4-chlorobenzoyl with 4-fluorobenzoyl to modulate lipophilicity (LogP) and bioavailability .
- Bioisosteric Replacement : Substitute the methyl ester with a carboxylic acid to improve water solubility (e.g., ethyl 2-oxoacetate → 2-oxoacetic acid) .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| C6-Nitro substitution | Antifungal activity (IC₅₀: 2.5 µM) | |
| 4-Fluorobenzoyl imino | Improved LogP (3.8 → 3.2) |
Methodological: How should researchers design experiments to assess the stability of the (2Z)-imino configuration under varying pH and temperature conditions?
Methodological Answer:
- pH-Dependent Studies :
- Thermal Stability :
Key Takeaway: Stability is maximized in neutral, anhydrous conditions. Storage at –20°C under nitrogen is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
